molecular formula C9H18ClNO2 B12630469 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B12630469
M. Wt: 207.70 g/mol
InChI Key: XJIQLNJMAMHKAQ-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with acetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A precursor in the synthesis of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride.

    2-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]acetonitrile: A related compound with a nitrile group instead of an acetic acid moiety.

    N-[2-[(2R,6S)-2,6-Dimethyl-1-piperidyl]ethyl]-2-(3-hydroxy-2-oxo-pyrrolidin-1-yl)acetamide: A compound with a similar piperidine structure but different functional groups.

Uniqueness

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

This article provides a comprehensive overview of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;

InChI Key

XJIQLNJMAMHKAQ-KVZVIFLMSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC(=O)O)C.Cl

Canonical SMILES

CC1CCCC(N1CC(=O)O)C.Cl

Origin of Product

United States

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